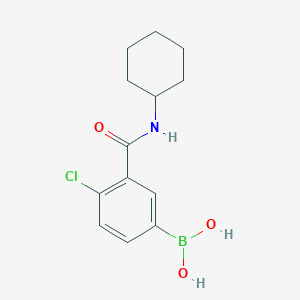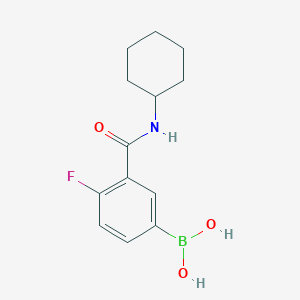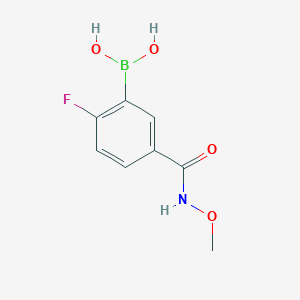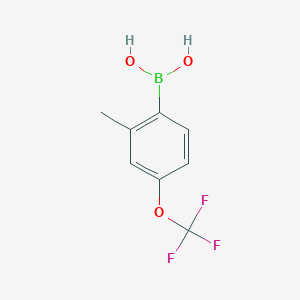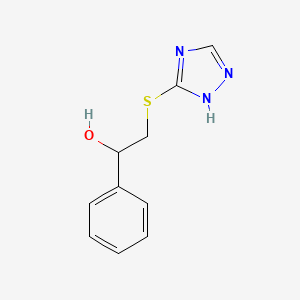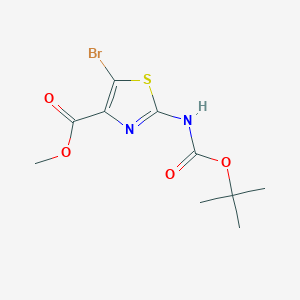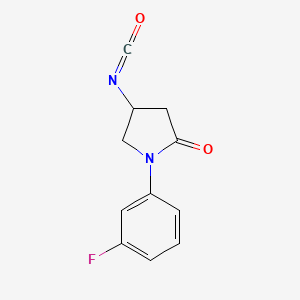
1-(3-Fluorophenyl)-4-isocyanato-2-pyrrolidinone
説明
1-(3-Fluorophenyl)-4-isocyanato-2-pyrrolidinone (3FP-ICP) is a synthetic organic compound with a molecular formula of C10H9FNO2. It is a colorless to pale yellow liquid with a characteristic odor. It is used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a pharmaceutical intermediate. It has been studied for its potential applications in drug design and development.
科学的研究の応用
1-(3-Fluorophenyl)-4-isocyanato-2-pyrrolidinone has been studied for its potential applications in drug design and development. It has been used as a reagent in organic synthesis to synthesize novel compounds. It has also been used as a catalyst in polymerization reactions. It has been studied for its ability to modulate the activity of enzymes and receptors, and for its possible use in the development of new drugs.
作用機序
1-(3-Fluorophenyl)-4-isocyanato-2-pyrrolidinone has been studied for its ability to modulate the activity of enzymes and receptors. It has been found to act as a competitive inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been found to act as an agonist of the G-protein coupled receptor GPR120, which is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects
1-(3-Fluorophenyl)-4-isocyanato-2-pyrrolidinone has been studied for its biochemical and physiological effects. It has been found to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been found to act as an agonist of the G-protein coupled receptor GPR120, which is involved in the regulation of glucose and lipid metabolism. In addition, it has been found to have antioxidant properties, which may be beneficial in the prevention of oxidative damage to cells.
実験室実験の利点と制限
The advantages of using 1-(3-Fluorophenyl)-4-isocyanato-2-pyrrolidinone in laboratory experiments include its low cost, ease of synthesis, and stability in a wide range of conditions. Its low toxicity and high solubility in organic solvents also make it an attractive choice for laboratory use. However, its potential to modulate the activity of enzymes and receptors may limit its use in certain experiments.
将来の方向性
Future research on 1-(3-Fluorophenyl)-4-isocyanato-2-pyrrolidinone could focus on its potential applications in drug design and development. Studies could be conducted to further explore its ability to modulate the activity of enzymes and receptors, and to identify novel compounds that could be synthesized using 1-(3-Fluorophenyl)-4-isocyanato-2-pyrrolidinone as a reagent. Additionally, further research could be conducted to explore the biochemical and physiological effects of 1-(3-Fluorophenyl)-4-isocyanato-2-pyrrolidinone and its potential use as an antioxidant. Finally, studies could be conducted to investigate the potential side effects of 1-(3-Fluorophenyl)-4-isocyanato-2-pyrrolidinone and its long-term safety.
特性
IUPAC Name |
1-(3-fluorophenyl)-4-isocyanatopyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O2/c12-8-2-1-3-10(4-8)14-6-9(13-7-15)5-11(14)16/h1-4,9H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQNLRLPMLAGWLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC(=CC=C2)F)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluorophenyl)-4-isocyanato-2-pyrrolidinone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7,7-Difluoro-6-phenyl-3-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B1461880.png)
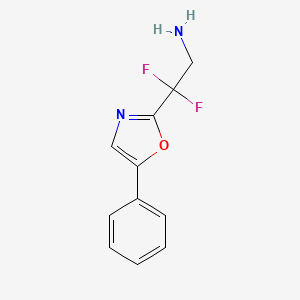
![1-Methyl-4-[(6-piperidin-4-ylpyridin-3-yl)carbonyl]piperazine dihydrochloride](/img/structure/B1461883.png)

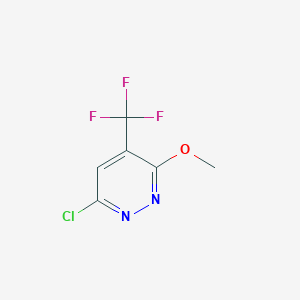
![2-Chloro-N-cyclohexylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B1461890.png)
![5-Iodo-2,3-dihydro-[1,4]dioxino-[2,3-c]pyridine-8-carbaldehyde](/img/structure/B1461891.png)

